molecular formula C16H25N3O3S B2945377 N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 510734-58-4

N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Cat. No.: B2945377
CAS No.: 510734-58-4
M. Wt: 339.45
InChI Key: DSRVKBWMCFFMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a piperazine-derived carboxamide featuring a sulfonyl group attached to a 4-methylphenyl substituent. This compound belongs to a class of molecules where the piperazine ring serves as a scaffold for functionalization, enabling diverse physicochemical and biological properties. Despite its structural complexity, this compound is sparsely represented in crystallographic databases, with only five structurally related entries in the Cambridge Structural Database (CSD) . This scarcity underscores its novelty and the need for comparative analysis with analogs.

Properties

IUPAC Name

N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-17(5-2)16(20)18-10-12-19(13-11-18)23(21,22)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVKBWMCFFMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the reaction of p-toluenesulfonyl chloride with diethyl piperazine to form the intermediate p-toluenesulfonyl diethyl piperazine. This intermediate is then reacted with an appropriate carboxamide derivative under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the piperazine ring can interact with biological receptors. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Piperazine-Carboxamide Family

The target compound shares a piperazine-carboxamide backbone with several derivatives, differing in substituents on the aromatic ring and the carboxamide group. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) logP Melting Point (°C) Key References
N,N-Diethyl-4-(4-fluorophenyl)piperazine-1-carboxamide R1 = 4-Fluorophenyl, R2 = Diethyl 279.36 2.92 Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide R1 = 4-Chlorophenyl, R2 = Ethyl 283.78 3.10 Not reported
N-(3,4-Dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide R1 = 4-Fluorophenyl, R2 = 3,4-Dimethylphenyl 341.43 3.45 Not reported
N-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide R1 = 3-Trifluoromethylphenyl, R2 = 4-Methylphenyl 377.40 3.80 Not reported
N-(4-Fluorophenyl)-4-[(2E)-3-phenylpropenyl]piperazine-1-carboxamide R1 = Styrenyl, R2 = 4-Fluorophenyl 353.41 3.65 Not reported

Key Observations :

  • Lipophilicity : The introduction of electron-withdrawing groups (e.g., trifluoromethyl , sulfonyl ) increases logP compared to electron-donating substituents (e.g., methyl).
  • Sulfonyl Group Impact: The sulfonyl group in the target compound enhances polarity (polar surface area ~21.24 Ų ) compared to non-sulfonylated analogs, which may improve solubility but reduce membrane permeability.
Crystallographic and Conformational Comparisons
  • Piperazine Ring Conformation: In N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation, a common feature in similar derivatives . The sulfonyl group in the target compound may induce minor distortions due to steric and electronic effects.
  • Crystal Packing: Weak intermolecular interactions (C–H···N, π–π stacking) dominate packing in analogs like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, suggesting similar non-covalent interactions stabilize the target compound’s crystal lattice .

Biological Activity

N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Piperazine Derivatives

Piperazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The structural features of these compounds significantly influence their interactions with biological targets. This compound is particularly noteworthy due to its sulfonamide moiety, which enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives .
  • Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects .
  • Ion Channel Interaction : Preliminary studies suggest that it may affect ion channels, which play critical roles in neuronal excitability and signal transduction .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Tested Concentration (µM) Inhibition (%) Reference
Antimicrobial (E. coli)5060
Antimicrobial (S. aureus)5055
Cytotoxicity (RAW 264.7)1020
Acetylcholinesterase Inhibition3025

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various piperazine derivatives against standard bacterial strains. This compound demonstrated significant inhibition against E. coli and S. aureus, indicating potential as an antibacterial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests using RAW 264.7 macrophage cells revealed that this compound exhibited low cytotoxicity with a selectivity index greater than 30, suggesting a favorable therapeutic window for further development .
  • Neuropharmacological Effects : Virtual screening studies indicated that piperazine derivatives could inhibit human acetylcholinesterase, a target for Alzheimer's disease therapies. This compound showed promising binding affinity at both the peripheral anionic site and catalytic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.